Product packaging for 6-chloro-9-(prop-2-yn-1-yl)-9H-purine(Cat. No.:CAS No. 354156-58-4)

6-chloro-9-(prop-2-yn-1-yl)-9H-purine

Cat. No.: B3327588
CAS No.: 354156-58-4
M. Wt: 192.6 g/mol
InChI Key: UTIQVCHOBUSBRJ-UHFFFAOYSA-N
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Description

Significance of the Purine (B94841) Scaffold in Biological Systems

The purine scaffold, a heterocyclic aromatic organic compound composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is one of the most fundamental structures in all lifeforms. stackexchange.comwikipedia.org Purines are the most widely distributed nitrogen-containing heterocycles in nature. wikipedia.org Their significance is rooted in their central role as components of nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), where the purine bases adenine (B156593) and guanine (B1146940) are essential for encoding genetic information. stackexchange.comvaia.com Beyond their role in genetics, purine derivatives are crucial for cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP), for instance, is the primary energy currency of the cell, while cyclic adenosine monophosphate (cAMP) and guanosine (B1672433) triphosphate (GTP) are key players in signal transduction pathways.

The versatile structure of the purine ring has also made it a privileged scaffold in medicinal chemistry. researchgate.netnih.gov Numerous natural and synthetic purine derivatives exhibit a wide array of pharmacological effects and have been developed into therapeutic agents. nih.gov These compounds are investigated for their potential as anticancer, antiviral, anti-inflammatory, antimicrobial, and anticonvulsant agents. researchgate.net The ability of the purine scaffold to interact with a multitude of biological targets, including kinases, G-protein-coupled receptors, and other enzymes, underscores its importance in drug discovery and development. nih.govcaymanchem.com

Overview of Purine-Alkyne Conjugates in Research

The conjugation of a purine scaffold with an alkyne functional group creates a class of molecules with significant utility in chemical biology and materials science. Purine-alkyne conjugates are primarily designed to participate in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This reaction forms a stable triazole ring, efficiently and specifically linking the purine derivative to another molecule containing an azide (B81097) group.

The power of this approach lies in its bioorthogonality; the alkyne and azide groups are largely unreactive within complex biological systems, ensuring that the linking reaction proceeds only between the intended partners. thermofisher.com This has enabled researchers to tag and visualize biomolecules, synthesize complex drug conjugates, and develop novel functional materials. By incorporating a terminal alkyne onto the purine core, scientists can "click" it onto proteins, nucleic acids, or surfaces that have been functionalized with an azide, providing a powerful tool for probing biological processes and constructing intricate molecular architectures. researchgate.netthermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN4 B3327588 6-chloro-9-(prop-2-yn-1-yl)-9H-purine CAS No. 354156-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-9-prop-2-ynylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h1,4-5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIQVCHOBUSBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=NC2=C1N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 6 Chloro 9 Prop 2 Yn 1 Yl 9h Purine

Established Synthetic Pathways for Purine (B94841) Alkylation at the N9-Position

The direct alkylation of purine precursors is a fundamental approach for introducing substituents at the nitrogen atoms of the heterocyclic core. However, a significant challenge in purine chemistry is controlling the regioselectivity of the reaction, as alkylation can occur at both the N7 and N9 positions, often yielding a mixture of isomers. nih.govrsc.org Typically, the N9-substituted isomer is the thermodynamically more stable and, therefore, the major product. rsc.org

The most common and established method for synthesizing 6-chloro-9-(prop-2-yn-1-yl)-9H-purine involves the direct N-alkylation of 6-chloropurine (B14466) with a propargyl halide, such as propargyl bromide. nih.gov The reaction is typically carried out in the presence of a base, which deprotonates the purine's imidazole (B134444) nitrogen, forming a purine anion that then acts as a nucleophile. nih.gov This nucleophile subsequently attacks the electrophilic propargyl halide in an SN2 reaction, leading to the formation of the desired N-substituted product. nih.gov While this method is straightforward, it frequently results in the formation of both N9 and N7-propargyl isomers, necessitating purification to isolate the desired N9 product. rsc.orgnih.gov

Significant research has focused on optimizing reaction conditions to maximize the yield and regioselectivity for the N9-isomer. The choice of base, solvent, and additives plays a crucial role in the reaction's outcome. One of the primary challenges is the low solubility of purine starting materials in many common organic solvents. nih.gov

Commonly employed bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and 1,8-diazabicycloundec-7-ene (DBU). nih.govnih.gov Solvents such as dimethylformamide (DMF), acetonitrile (B52724) (ACN), and dimethyl sulfoxide (B87167) (DMSO) are frequently used. nih.govnih.govnih.gov Studies have shown that using tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) as the base can lead to improved results, favoring N9 alkylation. nih.gov Furthermore, the use of tetrabutylammonium fluoride (B91410) (TBAF) as an additive has been shown to accelerate the N-alkylation reaction, often completing within minutes and providing high yield and selectivity.

Table 1: Selected Reaction Conditions for N9-Alkylation of 6-Chloropurine

Advanced Synthetic Approaches

To overcome the limitations of classical alkylation methods, more advanced synthetic protocols have been developed to improve efficiency, yield, and regioselectivity.

The application of microwave irradiation has emerged as a powerful tool for accelerating the synthesis of N9-alkylated purines. beilstein-journals.org Compared to conventional heating, microwave-assisted synthesis significantly reduces reaction times, often from hours to minutes, while also improving yields. nih.govuni.lu This rapid heating minimizes the formation of secondary products, leading to a cleaner reaction profile and simplifying purification. nih.govbeilstein-journals.org The efficiency of microwave-assisted protocols has been demonstrated in the amination of 6-chloropurine derivatives and in the regioselective alkylation to obtain N9 products. nih.govuni.lu

Achieving high regioselectivity remains a key objective in purine synthesis. Advanced strategies have been devised to selectively target the N9 position. One innovative approach involves the use of β-cyclodextrin as a phase-transfer catalyst and host molecule in an aqueous medium. nih.govbeilstein-journals.org The β-cyclodextrin cavity is thought to sterically block the N7 position of the purine ring, leaving the N9 position accessible for alkylation. nih.govbeilstein-journals.org This method has achieved excellent N9/N7 selectivity, often greater than 99:1, with high conversion rates. nih.govbeilstein-journals.org

Another approach involves a light-promoted, metal-free radical relay process. rsc.org This method utilizes the formation of an electron donor-acceptor (EDA) complex between the purine and a reagent, which can then be used for N9 alkylation, avoiding the need for traditional photocatalysts. rsc.org

Post-Synthetic Functionalization via the Alkyne Moiety

The terminal alkyne group of this compound is not merely a structural feature but a versatile functional handle for further chemical modification. This "bio-orthogonal" group allows the purine scaffold to be covalently linked to other molecules without interfering with biological systems. nih.gov

The most prominent reaction involving the terminal alkyne is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrsc.orgnih.gov This reaction provides a highly efficient and reliable method for forming a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an azide-functionalized molecule. nih.govbeilstein-journals.org The CuAAC reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity, making it ideal for applications in medicinal chemistry, bioconjugation, and materials science. rsc.orgnih.gov Through this method, the this compound core can be conjugated to a wide array of substrates, including fluorophores, peptides, and other pharmacophores, to create complex molecular probes and multifunctional compounds. nih.gov

Table of Mentioned Compounds

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for being rapid, efficient, and highly specific. nih.govresearchgate.net This reaction facilitates the covalent linkage of two different molecular building blocks—one containing a terminal alkyne and the other an azide (B81097)—to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov The reaction proceeds under mild conditions, often in aqueous media, and demonstrates broad functional group tolerance, making it a powerful tool in medicinal chemistry and material science. researchgate.netnih.gov

In the context of this compound, the terminal alkyne of the propargyl substituent is readily available for CuAAC reactions. This allows the purine scaffold to be "clicked" onto a wide array of azide-containing molecules, generating novel purine-triazole hybrids. nih.govresearchgate.net The typical catalytic system involves a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), which is reduced in situ to the active copper(I) species by a reducing agent like sodium ascorbate. nih.govnih.gov

The resulting 1,2,3-triazole ring is not merely a passive linker; it is a stable, aromatic heterocycle that can engage in hydrogen bonding and dipole-dipole interactions, thus influencing the pharmacological properties of the parent molecule. nih.gov This methodology has been successfully employed to generate libraries of purine-triazole conjugates for screening purposes, such as in the development of new anticancer agents. nih.govresearchgate.net By reacting this compound with various organic azides, a diverse set of derivatives can be synthesized, where the properties of the final compound are tuned by the nature of the substituent introduced via the azide partner.

Table 1: Examples of CuAAC Reactions with this compound This interactive table provides representative examples of the types of triazole derivatives that can be synthesized from this compound based on established CuAAC protocols.

Azide ReactantReagents & ConditionsResulting Product
Benzyl (B1604629) AzideCuSO₄, Sodium Ascorbate, DMF/H₂O6-chloro-9-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl)-9H-purine
1-Azido-4-methoxybenzeneCuI, DIPEA, CH₂Cl₂6-chloro-9-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-9H-purine
2-Azido-1-phenylethan-1-oneCuSO₄, Sodium Ascorbate, t-BuOH/H₂O2-(4-((6-chloro-9H-purin-9-yl)methyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-one
Ethyl 2-azidoacetateCuSO₄, Sodium Ascorbate, DMFEthyl 2-(4-((6-chloro-9H-purin-9-yl)methyl)-1H-1,2,3-triazol-1-yl)acetate

Other Alkyne Multifunctionalization Reactions

Beyond CuAAC, the terminal alkyne of this compound can participate in other important organic transformations, further expanding its synthetic utility. These reactions allow for the introduction of different functional groups and structural motifs, demonstrating the versatility of the propargyl handle.

One of the most significant reactions for terminal alkynes is the Sonogashira cross-coupling reaction . researchgate.net This palladium-catalyzed process couples a terminal alkyne with an aryl or vinyl halide, forming a new carbon-carbon bond. researchgate.net In principle, the alkyne on this compound can be coupled with various halides to create extended π-conjugated systems. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, and co-catalyzed by a copper(I) salt like CuI, in the presence of a base such as an amine. researchgate.netrsc.org This method has been widely used for the synthesis of alkynylated purine derivatives within DNA strands to study their base-pairing properties. mdpi.com

Furthermore, the entire this compound molecule can undergo functionalization that leaves the alkyne group intact for subsequent reactions. A notable example is the direct and regioselective C-H cyanation of the purine core. mdpi.com Research has shown that through a sequence of triflic anhydride (B1165640) activation and nucleophilic cyanation, a nitrile group can be selectively introduced at the C8 position of the purine ring. mdpi.com This transformation yields 6-chloro-9-(propargyl)-9H-purine-8-carbonitrile , a multifunctionalized derivative that retains the reactive handles at C6 (chloro) and N9 (alkyne) while adding a synthetically versatile cyano group at C8. mdpi.com This C8-cyanated product can then serve as a precursor for a variety of other nitrogen-containing heterocycles. mdpi.com

Table 2: Examples of Other Derivatization Reactions This interactive table summarizes other key synthetic transformations involving this compound.

Reaction NameReagents & ConditionsProductDescription
Sonogashira CouplingAryl/Vinyl Halide, Pd(PPh₃)₄, CuI, Amine Base6-chloro-9-((3-aryl/vinyl)prop-2-yn-1-yl)-9H-purineA palladium-catalyzed cross-coupling reaction that forms a C-C bond between the terminal alkyne and a halide, extending the carbon framework. researchgate.net
C-H Cyanation1. (CF₃SO)₂O, Pyridine 2. TMSCNThis compound-8-carbonitrileA direct, regioselective introduction of a cyano group at the C8 position of the purine ring, preserving the alkyne functionality. mdpi.com

Anticancer and Anti-Proliferative Activity Mechanisms

The purine scaffold is a "privileged structure" in medicinal chemistry, forming the basis for numerous drugs that target fundamental cellular processes often dysregulated in cancer. nih.gov

The molecular chaperone Heat Shock Protein 90 (HSP90) is a significant target in cancer therapy due to its role in stabilizing a wide array of oncoproteins required for tumor growth and survival. nih.govnih.gov Purine-based compounds, including those structurally related to this compound, have been rationally designed as HSP90 inhibitors. nih.govnih.govatlasgeneticsoncology.org

The primary mechanism of these inhibitors involves competitive binding to the N-terminal adenosine (B11128) triphosphate (ATP) binding pocket of HSP90. nih.govatlasgeneticsoncology.org This occupation of the nucleotide-binding site inhibits the intrinsic ATPase activity of HSP90, which is essential for its chaperone function. semanticscholar.orgmdpi.com The inhibition of the chaperone cycle prevents client proteins from achieving their mature, functional conformation, leading to their ubiquitination and subsequent degradation by the proteasome. nih.gov

This disruption of HSP90 function has several downstream consequences:

Degradation of Oncoproteins: Inhibition leads to the degradation of numerous HSP90 client proteins that are critical for cancer cell signaling, proliferation, and survival, such as HER2, Raf-1, Akt, Cdk4, and EGFR. nih.govsemanticscholar.org

Induction of Heat Shock Response: A characteristic cellular response to HSP90 inhibition is the increased synthesis of other heat shock proteins, like HSP70. nih.gov

Tumor Selectivity: HSP90 inhibitors show a degree of selectivity for tumor cells over normal cells. This is attributed to the fact that HSP90 in tumor cells often exists in a high-affinity, multi-chaperone complex, making it more sensitive to inhibitors. nih.govnih.gov

The purine structure is a well-established scaffold for the development of kinase inhibitors, as it mimics the adenine (B156593) ring of ATP. nih.govacs.org Numerous 2,6,9-trisubstituted purine derivatives have been synthesized and shown to be potent inhibitors of various protein kinases that are often overactive in cancer. acs.orgacs.orgmdpi.commdpi.comnih.gov

The mechanism of action involves the purine analog binding to the ATP-binding site of a target kinase, preventing the phosphorylation of its downstream substrates and thereby blocking the signaling pathway. Research has identified purine derivatives that are effective against several oncogenic kinases:

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are frequent targets for cancer therapy. acs.org Novel 2,6,9-trisubstituted purines have been developed as potent inhibitors of CDK1, CDK2, and CDK12, leading to cell cycle arrest and antiproliferative effects. acs.orgmdpi.com

Bcr-Abl: This oncoprotein is a hallmark of chronic myeloid leukemia (CML). mdpi.com New 2,6,9-trisubstituted purines have demonstrated high potency against Bcr-Abl, including mutant forms that are resistant to existing therapies like imatinib. mdpi.com Inhibition of Bcr-Abl by these compounds leads to the downregulation of its downstream signaling proteins and induces G1 phase cell cycle arrest. mdpi.com

Other Tyrosine Kinases: Purine derivatives have also been shown to inhibit other kinases implicated in cancer, such as Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3-ITD). nih.gov

Purine analogs, by their nature, can act as antimetabolites, interfering with the synthesis and function of nucleic acids. taylorandfrancis.comyoutube.com This interference is a cornerstone of their anticancer activity and can occur through multiple mechanisms. researchgate.net

Inhibition of De Novo Purine Synthesis: Some purine analogs, once metabolized intracellularly to their nucleotide form (e.g., thioinosine monophosphate), can inhibit key enzymes in the de novo purine biosynthesis pathway. taylorandfrancis.comnih.gov This leads to a depletion of the necessary purine nucleotides (adenine and guanine) required for DNA and RNA synthesis. taylorandfrancis.comfpnotebook.com

Inhibition of DNA Polymerase: The primary mechanism for many purine analogs involves intracellular phosphorylation to their active triphosphate form. nih.gov This analog triphosphate then competes with natural deoxynucleotides (like dATP) for the active site of DNA polymerases. nih.gov Its incorporation into the growing DNA strand can retard or terminate chain elongation, thereby halting DNA replication and inducing cell cycle arrest, typically in the S-phase. researchgate.netnih.gov

Inhibition of Ribonucleotide Reductase: Some purine analog metabolites are potent inhibitors of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. nih.gov This inhibition depletes the pool of deoxynucleotides available for DNA synthesis, further enhancing the anti-proliferative effect. nih.gov

The ultimate fate of a cancer cell treated with an effective purine analog is often programmed cell death, or apoptosis. nih.gov This is not a separate mechanism but rather the culmination of the previously described molecular events.

The inhibition of HSP90, the disruption of critical kinase signaling pathways, and the damage caused by interference with DNA synthesis all serve as potent triggers for the apoptotic cascade. researchgate.net For instance, the degradation of anti-apoptotic client proteins via HSP90 inhibition can tip the cellular balance toward cell death. Similarly, blocking survival signals from kinases like Bcr-Abl or inducing irreparable DNA damage leads to the activation of caspases, the executioner enzymes of apoptosis. acs.org Studies on 2,6,9-trisubstituted purines have demonstrated that these compounds can cause cell cycle arrest, often in the G1 or S phase, which is followed by the induction of apoptosis. nih.govmdpi.com

Derivatives of 6-chloropurine have demonstrated significant cytostatic and cytotoxic effects across a wide range of malignant human cell lines in laboratory settings. Numerous studies have synthesized series of 6,9-disubstituted and 2,6,9-trisubstituted purines and evaluated their ability to inhibit the growth of cancer cells. nih.govnih.govtubitak.gov.tr

These studies consistently show that modifications at the C6 and N9 positions of the purine ring are crucial for activity. For example, a series of 6,9-disubstituted purine analogs with various piperazine (B1678402) groups at C6 and benzyl groups at N9 showed promising cytotoxic activities, with some compounds exhibiting IC₅₀ values in the sub-micromolar range, comparable or superior to established chemotherapy drugs like 5-Fluorouracil and Fludarabine. nih.govresearchgate.net

The cytotoxic efficacy varies depending on the specific substitutions on the purine core and the type of cancer cell line being tested. nih.gov Cell lines derived from liver cancer (Huh7, HepG2), colon cancer (HCT116), and breast cancer (MCF7) have been common models for these evaluations. nih.govtubitak.gov.tr

Mechanistic Insights into the Biological Profile of this compound

The following sections detail investigational findings regarding the biological activities of the synthetic purine derivative, this compound. This compound belongs to the class of 9-substituted purines, which are a subject of considerable research in medicinal chemistry due to their structural similarity to endogenous nucleosides, allowing them to interact with a wide array of biological targets. The specific placement of a chloro group at the 6-position and a reactive propargyl (prop-2-yn-1-yl) group at the 9-position confers a unique chemical profile that has been explored for various therapeutic applications.

Mechanistic Investigations of Biological Activities

The biological activities of purine (B94841) analogues are deeply rooted in their ability to mimic endogenous purines like adenine (B156593) and guanine (B1146940), thereby interacting with enzymes and receptors involved in purine metabolism and signaling. The structural modifications in 6-chloro-9-(prop-2-yn-1-yl)-9H-purine are designed to modulate its interaction with these targets, potentially leading to therapeutic effects.

While specific studies detailing the antibacterial mechanism of this compound are not extensively documented, the activity of related 6-chloropurine (B14466) derivatives provides a basis for its potential mode of action. The 6-chloropurine moiety is known to be a crucial component for the biological activity in several synthetic nucleoside analogues. nih.gov This is partly because the chlorine atom at the 6-position is a good leaving group, making the purine ring susceptible to nucleophilic attack. This electrophilic nature could allow the compound to form covalent bonds with target biomolecules, such as enzymes, leading to irreversible inhibition. nih.gov

In the context of antibacterial action, purine analogues can function as antimetabolites. Bacteria, particularly certain pathogenic species, rely on specific metabolic pathways for purine biosynthesis and salvage. Compounds that mimic natural purines can interfere with these pathways. For instance, guanine-binding riboswitches, which are regulatory RNA elements found in many bacteria, control genes involved in purine transport and synthesis. nih.gov Synthetic purine analogues have been designed to target these riboswitches, thereby inhibiting bacterial growth. nih.gov Given its structure, this compound could potentially interact with such targets, disrupting essential metabolic processes in bacteria.

The role of purinergic signaling in inflammation is well-established, providing a strong rationale for investigating purine derivatives as anti-inflammatory agents. While direct evidence for this compound is limited, the broader class of purine compounds is known to modulate inflammatory pathways. For example, adenylosuccinate lyase (ADSL) is a key enzyme in purine biosynthesis, and alterations in its activity can affect the levels of purines that participate in signaling, such as adenosine (B11128). pnas.org Adenosine, through its receptors, plays a significant role in regulating inflammation.

The development of synthetic heterocyclic compounds, including those with structures analogous to purines, has led to the discovery of potent anti-inflammatory agents. nuph.edu.ua These compounds often work by modulating the production of pro-inflammatory mediators. The structural features of this compound, combining a purine core with reactive substituents, suggest it could potentially interact with key components of inflammatory signaling cascades, although specific pathways have yet to be fully elucidated.

Purinergic receptors, which are activated by purines like adenosine and ATP, are a major family of drug targets. nih.gov The development of ligands for these receptors, particularly for the adenosine receptor subtypes (A1, A2A, A2B, and A3), has been a focus of research for decades. nih.govnih.gov The affinity and selectivity of these ligands are highly dependent on the substituents at various positions of the purine ring. nih.gov

Studies on 9-alkylpurine derivatives have shown that modifications at the 9-position, similar to the propargyl group in this compound, can influence interactions with adenosine receptors. nih.govcapes.gov.br Furthermore, the presence of alkynyl groups (containing a carbon-carbon triple bond) in the substituent has been explored in the design of adenosine receptor ligands. For instance, the introduction of a hexynyl group at the 8-position of a purine derivative resulted in good affinity for the A3 adenosine receptor. nih.govcapes.gov.br While the propargyl group is at the 9-position in the compound of interest, this highlights the relevance of alkynyl moieties in receptor binding. The combination of the 6-chloro and 9-propargyl substitutions on the purine scaffold suggests a potential for interaction with purinergic receptors, though detailed binding affinity data for this compound itself is not available in the reviewed literature.

Structure Activity Relationship Sar and Rational Design Approaches

Influence of Halogen Substitutions on Bioactivity

The nature of the substituent at the C6 position of the purine (B94841) ring is a critical determinant of biological activity. In the parent compound, this position is occupied by a chlorine atom. The C6 position is a key site for interaction with various enzymes, and modifications here can significantly alter binding affinity and selectivity. nih.gov The chlorine atom in 6-chloro-9-(prop-2-yn-1-yl)-9H-purine serves as a versatile synthetic handle, allowing for its displacement by a variety of nucleophiles (such as amines, thiols, and alcohols) to generate a library of new compounds.

While direct studies comparing a series of C6-halogenated analogs of 9-(prop-2-yn-1-yl)-9H-purine are not extensively documented in the provided context, general principles of purine chemistry suggest that varying the halogen (e.g., from chlorine to fluorine, bromine, or iodine) would impact the electronic properties of the purine ring and the steric bulk at the C6 position. These changes can influence the compound's ability to fit into the active site of a target protein. For instance, in broader studies of purine derivatives, the substitution pattern at the C2, C6, and N9 positions is known to be crucial for enhancing binding affinity and selectivity towards kinases. nih.gov

An illustrative data table based on general knowledge of halogen substitutions in similar bioactive molecules is presented below to conceptualize the potential impact on activity.

Halogen at C6 Electronegativity Van der Waals Radius (Å) Potential Impact on Bioactivity
Fluorine (F)3.981.47May form strong hydrogen bonds; minimal steric hindrance.
Chlorine (Cl)3.161.75Good leaving group for further synthesis; balanced electronic and steric properties.
Bromine (Br)2.961.85Increased steric bulk may enhance or hinder binding depending on the target's topology.
Iodine (I)2.661.98Largest halogen, may provide significant steric influence and potential for halogen bonding.

Impact of Alkyne Chain Modifications on Molecular Interactions

The propargyl group (prop-2-yn-1-yl) at the N9 position is a key feature of the title compound. The terminal alkyne is a bioorthogonal handle that can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This functionality is widely exploited for chemical biology applications, including target identification and the synthesis of more complex molecules. For example, this compound has been used as a starting material to be reacted with various azides to create new purine derivatives. nih.gov

Modification of this alkyne chain can influence molecular interactions in several ways:

Chain Length: Altering the length of the alkyl chain separating the purine and the alkyne (e.g., from propargyl to but-3-yn-1-yl or pent-4-yn-1-yl) can change the flexibility and reach of the molecule. This can affect how the compound orients itself within a binding pocket. nih.gov

Steric Hindrance: Introducing substituents on the alkyne chain would increase steric bulk, which could either be beneficial for occupying a specific pocket or detrimental if it leads to steric clashes.

Electronic Effects: The triple bond of the alkyne is a region of high electron density, capable of participating in π-π stacking or other non-covalent interactions with amino acid residues in a protein's active site.

The table below illustrates hypothetical modifications to the alkyne chain and their potential consequences on molecular interactions.

N9-Substituent Modification from Propargyl Potential Impact on Molecular Interactions
EthynylShorter chainReduced flexibility; may alter positioning within a binding site.
But-3-yn-1-ylLonger chainIncreased flexibility and reach; may access deeper pockets.
1-Phenylprop-2-yn-1-ylAddition of a phenyl groupIncreased steric bulk and potential for π-π stacking interactions.

Regioisomeric Effects on Biological Efficacy and Selectivity

The substitution pattern on the purine core is fundamental to its biological function. Alkylation of a 6-substituted purine can occur at different nitrogen atoms, most commonly N7 and N9, leading to regioisomers. The specific placement of the prop-2-yn-1-yl group at the N9 position in this compound is significant because N9-substituted purines are often the thermodynamically more stable and biologically relevant isomers in many contexts, such as in nucleoside analogs. nih.gov

Studies on the alkylation of 6-chloropurine (B14466) have shown that it is possible to obtain a mixture of N7 and N9 isomers, with the ratio often depending on the reaction conditions. nih.gov The biological activity of these regioisomers can differ dramatically. For instance, the distinct spatial arrangement of the substituent in the N7 versus the N9 position leads to a different presentation of the pharmacophoric features of the purine ring, which in turn affects how the molecule interacts with its biological target. While N7-substituted purines have shown interesting biological activities, including antiviral and anticancer effects, the N9 position is frequently favored for modifications in the development of kinase inhibitors. nih.gov

The choice of the N9 isomer over the N7 isomer can therefore be a critical factor in achieving the desired biological efficacy and selectivity.

Regioisomer Position of Propargyl Group General Biological Relevance
N9-isomerNitrogen 9Often the thermodynamically more stable isomer; frequently observed in biologically active nucleosides and kinase inhibitors. nih.gov
N7-isomerNitrogen 7Less common but has been associated with specific biological activities such as cytokinin and antiviral effects. nih.gov

Stereochemical Considerations in Activity Profiles

Stereochemistry becomes a crucial factor when chiral centers are introduced into the molecule. While the parent compound, this compound, is achiral, its derivatives often are. For example, if the alkyne chain is modified to include a chiral center, or if chiral substituents are attached to the purine ring, the resulting enantiomers or diastereomers can exhibit markedly different biological activities.

Research into purine and purine bioisostere derivatives has demonstrated the importance of chirality. In one study, enantiomerically enriched R- and S-enantiomers of purine derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov The study highlighted that the spatial orientation of substituents, dictated by the stereochemistry at a chiral center, can significantly impact how a molecule fits into a protein's binding site. Biological systems are inherently chiral, and thus, different enantiomers of a compound often interact differently with enzymes and receptors. This can lead to one enantiomer being significantly more potent, having a different mode of action, or being metabolized differently than its mirror image. Therefore, in the rational design of analogs of this compound, the introduction and control of stereochemistry are vital for optimizing the activity profile. nih.gov

Stereochemical Aspect Description Significance in Drug Design
Enantiomers Non-superimposable mirror images of a chiral molecule.Can exhibit different potencies and efficacies due to differential binding to chiral biological targets. nih.gov
Diastereomers Stereoisomers that are not mirror images.Have different physical properties and can show distinct biological activity profiles.
Racemic Mixture A 1:1 mixture of two enantiomers.May have a complex pharmacological profile representing the combined effects of both enantiomers.

Applications in Chemical Biology and Advanced Research Tools

Bioconjugation Strategies Using Click Chemistry

The terminal alkyne of 6-chloro-9-(prop-2-yn-1-yl)-9H-purine makes it an ideal substrate for "click chemistry," a set of powerful, reliable, and selective reactions for rapidly and cleanly joining molecular building blocks. wikipedia.org The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring to link the purine (B94841) to a molecule bearing an azide (B81097) group. wikipedia.org This strategy is widely used for bioconjugation, where the purine derivative can be attached to biomolecules, reporter tags, or surfaces.

The versatility of the 6-chloropurine (B14466) core in such reactions has been demonstrated in related research. For instance, studies involving the synthesis of 6-substituted bis-purines have utilized CuAAC reactions to link heterocyclic azides with alkynes, showcasing the feasibility of this approach for creating complex molecular architectures based on the purine scaffold. nih.gov The efficiency and biocompatibility of click chemistry reactions allow these conjugations to be performed even in complex biological media. mdpi.com

Table 1: Key Click Chemistry Reactions for Alkyne-Containing Compounds

Reaction Type Reactants Catalyst/Conditions Application
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne, Azide Copper(I) source The most common click reaction for bioconjugation and labeling. wikipedia.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Alkyne, Strained Cyclooctyne Catalyst-free Used in living systems where copper toxicity is a concern. wikipedia.org
Thiol-Ene Reaction Alkyne, Thiol Radical initiator or nucleophile Forms stable thioether bonds, useful in materials science and bioconjugation.

Molecular Probes for DNA and RNA Synthesis Studies

Purine analogs are known to be important pharmacophores that can interact with the synthesis and function of nucleic acids. nih.govbiosynth.com Compounds like 6-chloro-9-(β-D-ribofuranosyl)purine, a related purine analog, have been shown to inhibit the synthesis of DNA and RNA. biosynth.com This inhibitory action suggests that these molecules can be recognized and processed by the cellular machinery involved in nucleic acid replication and transcription.

By replacing the ribose sugar with a propargyl group, this compound is designed to act as a molecular probe rather than just an inhibitor. It can be metabolically incorporated into newly synthesized DNA or RNA strands by polymerases. The propargyl group does not participate in the incorporation but remains as a small, inert tag. Following incorporation, this alkyne handle can be used in a click reaction to attach a reporter molecule, such as biotin (B1667282) for affinity purification or a fluorescent dye for imaging. This two-step approach allows researchers to specifically label, identify, and quantify nascent DNA and RNA, providing powerful insights into cellular proliferation, gene expression, and DNA repair processes.

Table 2: Properties of Purine Analogs as Molecular Probes

Property Description Relevance of this compound
Structural Mimicry The core structure resembles natural purines (adenine, guanine). The 6-chloropurine core is a recognized scaffold for interacting with enzymes that process purines. nih.govbiosynth.com
Metabolic Incorporation Can be accepted as a substrate by cellular enzymes like polymerases. The purine structure allows for potential incorporation into nucleic acid chains.
Bioorthogonal Handle Possesses a non-native functional group for specific chemical ligation. The propargyl group is a classic bioorthogonal handle for click chemistry. wikipedia.org

| Detection Capability | The handle allows for the attachment of reporter molecules for subsequent analysis. | Enables purification, visualization, and quantification of labeled biomolecules. mdpi.com |

Development of Activity-Based Protein Probes

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to monitor the functional state of enzymes within complex biological systems. mdpi.com Many enzymes, particularly protein kinases, utilize the purine-based molecule ATP as a substrate. Activity-based probes (ABPs) can be designed based on the purine scaffold to target these enzymes.

This compound serves as an excellent foundation for creating such probes. The 6-chloro position is a key site for chemical modification, allowing for the attachment of a reactive group that can form a covalent bond with a nearby amino acid residue in the enzyme's active site. The N9-propargyl group functions as the reporter handle. In a typical ABPP experiment, the probe is introduced to a cell lysate or living cells, where it covalently binds to its target enzymes. After labeling, the alkyne handle is used to "click" on a reporter tag, enabling the detection and identification of the targeted proteins by methods such as mass spectrometry or gel electrophoresis. This approach, known as click chemistry-based ABPP (CC-ABPP), provides a direct readout of enzyme activity. mdpi.com

Table 3: Hypothetical Steps in a CC-ABPP Experiment

Step Description Role of this compound
1. Probe Design A reactive group is added to the purine scaffold to promote covalent binding to a target enzyme. The 6-chloro position can be substituted to create a targeted covalent inhibitor.
2. Labeling The probe is incubated with a biological sample (e.g., cell lysate) to label active enzymes. The purine probe selectively binds to the active sites of target enzymes.
3. Reporter Tagging An azide-containing reporter (e.g., azide-biotin, azide-fluorophore) is added. The propargyl group on the bound probe is ligated to the reporter tag via a CuAAC reaction.

| 4. Analysis | The labeled proteins are detected and identified. | Labeled proteins can be visualized by in-gel fluorescence or enriched using biotin-streptavidin affinity chromatography for mass spectrometry analysis. |

Applications in Fluorescent Labeling and Imaging

The ability to visualize biological processes within living cells is a cornerstone of modern cell biology. The propargyl group of this compound makes it a powerful tool for fluorescent labeling and imaging applications. By coupling this compound to an azide-modified fluorescent dye via click chemistry, researchers can create brightly fluorescent probes.

This strategy is particularly effective when combined with the applications described above. For example:

If the purine probe is incorporated into newly synthesized DNA, subsequent clicking with a fluorescent azide allows for the direct visualization of DNA replication sites within the nucleus.

If the purine is used as an activity-based probe to label a specific enzyme, fluorescent tagging enables the study of that enzyme's localization and abundance within cellular compartments.

Research on related purine derivatives has highlighted their potential in studying cellular processes, and the addition of a click handle for fluorescent tagging greatly expands this capability. nih.gov This method allows for high-contrast imaging with minimal background, as the fluorescent dye is only attached where the probe is present.

Table 4: Examples of Azide-Modified Fluorophores for Click Chemistry

Fluorophore Class Excitation/Emission (approx. nm) Potential Use with Purine Probe
Cyanine Dyes (e.g., Cy5-azide) 650 / 670 Far-red imaging with low cellular autofluorescence.
Rhodamine Dyes (e.g., TAMRA-azide) 555 / 580 Bright and photostable labeling for microscopy.
Fluorescein Dyes (e.g., FAM-azide) 495 / 520 Commonly used for flow cytometry and microscopy.

| Coumarin Dyes (e.g., Coumarin-azide) | 350 / 450 | Blue-fluorescent labeling. |

Computational Chemistry and Theoretical Studies

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.

While specific molecular docking studies on 6-chloro-9-(prop-2-yn-1-yl)-9H-purine are not readily found, research on similar 6-chloropurine (B14466) and other purine (B94841) analogs demonstrates the utility of this approach. For instance, docking studies on pyrimidine (B1678525) derivatives with cyclin-dependent kinase 2 (CDK2), a key protein in cell cycle regulation, have revealed important binding interactions. nih.gov In a typical study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB), and the ligand's 3D structure is generated and optimized. Docking software, such as AutoDock, is then used to fit the ligand into the protein's binding site, and the resulting poses are scored based on their binding energy.

For this compound, a hypothetical docking study against a relevant kinase, for example, would likely show hydrogen bonding between the purine ring's nitrogen atoms and amino acid residues in the kinase's active site. The chloro group at the C6 position and the propargyl group at the N9 position would be evaluated for their steric and electronic contributions to binding. The results of such a study would be presented in a table summarizing binding energies and key interactions.

Table 1: Example of Molecular Docking Results for Purine Analogs against a Kinase Target (Note: This table is illustrative and based on typical data from studies on related compounds, not on this compound itself.)

Compound IDTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Analog ACDK2-7.9LYS 33, GLU 12, THR 14 nih.gov
Analog BCDK2-7.7VAL 18, ILE 10 nih.gov
Analog CCDK9-7.87Not Specified nih.gov
Analog DCDK9-8.16Not Specified nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs.

No specific QSAR studies for this compound have been identified. However, QSAR studies on other series of purine derivatives have been successfully conducted. tandfonline.comnih.govnih.gov For example, a 3D-QSAR study on 2,6,9-trisubstituted purine derivatives as anticancer agents revealed that steric properties had a more significant influence on cytotoxicity than electronic properties. nih.govnih.gov In another study on purine derivatives as c-Src tyrosine kinase inhibitors, 2D-QSAR models were developed using descriptors such as the SsCH3E-index and H-Donor Count. tandfonline.com

A QSAR study involving this compound would involve synthesizing a series of related compounds with variations at the C6 and N9 positions. The biological activity of these compounds would be determined, and a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) would be calculated for each. Statistical methods, such as partial least squares (PLS) regression, would then be used to build a model correlating the descriptors with the activity. tandfonline.com

Table 2: Example of Descriptors Used in a 2D-QSAR Model for Purine Derivatives (Note: This table is illustrative and based on a study of c-Src tyrosine kinase inhibitors.)

DescriptorDescriptionCorrelation with Activity
SsCH3E-indexElectrotopological state index for methyl groups.Positive tandfonline.com
H-Donor CountNumber of hydrogen bond donors.Positive tandfonline.com
T_2_Cl_3A topological descriptor.Positive tandfonline.com
SsOHcountSum of E-state indices for hydroxyl groups.Negative tandfonline.com

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex and the conformational changes that occur upon binding.

An MD simulation of a this compound-protein complex would start with the docked pose from a molecular docking study. The complex would be placed in a simulated aqueous environment, and the trajectory of all atoms would be calculated over a period of nanoseconds. The results would help to validate the docking pose and provide a more dynamic picture of the binding interactions.

Table 3: Example of Parameters from a Molecular Dynamics Simulation Study (Note: This table is illustrative and based on typical data from studies on related compounds.)

SystemSimulation Time (ns)Average RMSD (Å)Key Findings
Protein-Ligand A Complex1001.5 ± 0.3Stable binding with persistent hydrogen bonds.
Protein-Ligand B Complex1002.8 ± 0.5Ligand shows higher flexibility in the binding site.
Free Protein1001.2 ± 0.2Serves as a baseline for conformational changes.

Prediction of Tautomeric Forms and Stability

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom accompanied by a switch of a single bond and an adjacent double bond. The purine ring system can exist in different tautomeric forms, and the relative stability of these tautomers can influence the molecule's chemical reactivity and biological activity.

There are no specific studies on the tautomeric forms of this compound. However, computational studies on related molecules, such as 2-amino-6-chloropurine, have been performed using quantum chemical methods like Density Functional Theory (DFT). These studies calculate the energies of different tautomers to predict their relative stability. For 2-amino-6-chloropurine, two tautomers, N(9)H and N(7)H, were investigated, with calculations helping to interpret experimental vibrational spectra.

For this compound, the substitution at the N9 position with a propargyl group prevents tautomerism involving this nitrogen. However, tautomerism involving the other nitrogen atoms of the purine ring could still be possible, although the N9-substituted form is generally the most stable for purines. Theoretical calculations could be employed to determine the relative energies of any potential tautomers and thus their expected populations at equilibrium.

Table 4: Example of Calculated Relative Energies for Purine Tautomers (Note: This table is illustrative and based on general principles and data from related purine studies.)

TautomerComputational MethodRelative Energy (kcal/mol)Predicted Population (%)
N9-substituted (Canonical)DFT/B3LYP0.00>99
N7-substituted TautomerDFT/B3LYP> 5.0<1
N3-substituted TautomerDFT/B3LYP> 7.0<0.1
N1-substituted TautomerDFT/B3LYP> 8.0<0.1

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-chloro-9-(prop-2-yn-1-yl)-9H-purine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to provide detailed information about the carbon-hydrogen framework of the molecule.

Typically, ¹H NMR and ¹³C NMR spectra are recorded on high-field NMR spectrometers, such as a Bruker Avance DPX instrument (operating at 250 MHz for ¹H and 62.9 MHz for ¹³C), using a deuterated solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). mdpi.com Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

In the ¹H NMR spectrum, the characteristic signals for the protons of the purine (B94841) core and the propargyl group are expected. The protons on the purine ring would appear in the aromatic region, while the methylene and acetylenic protons of the prop-2-yn-1-yl group would be observed in the aliphatic region. The integration of these signals provides a ratio of the number of protons in different environments, and the coupling patterns (e.g., splitting of signals) reveal information about adjacent protons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, and the chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

To further confirm the structure, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. These experiments help to establish connectivity between protons and carbons within the molecule, providing definitive structural confirmation. For related N-allyl substituted purine compounds, NMR has been successfully used for initial structure and purity determination.

Chromatographic Purification and Analysis (HPLC, TLC)

Chromatographic techniques are fundamental for the purification and assessment of the purity of this compound.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of chemical reactions and to get a preliminary indication of the purity of a sample. For purine derivatives, TLC is often carried out on silica gel 254 analytical sheets. mdpi.com The choice of the mobile phase (a mixture of solvents) is critical to achieve good separation of the compound from any impurities or starting materials. The spots on the TLC plate can be visualized under UV light.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated chromatographic technique that is used for the final purity assessment and can also be used for preparative purification. The choice of the stationary phase (the column) and the mobile phase is crucial for achieving a good separation. For purine derivatives, reversed-phase HPLC is commonly used.

Column Chromatography is a preparative technique used to purify larger quantities of the compound. For purine derivatives, silica gel is a common stationary phase. mdpi.com The crude product is loaded onto the column and a solvent or a mixture of solvents (eluent) is passed through the column to separate the desired compound from impurities.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). This information is critical for confirming the molecular formula of this compound.

The predicted monoisotopic mass of this compound is 192.02028 Da. uni.lu HRMS analysis would be expected to show a molecular ion peak corresponding to this mass, or a protonated molecular ion ([M+H]⁺) at m/z 193.02756. uni.lu The high accuracy of the mass measurement allows for the confident determination of the elemental formula (C₈H₅ClN₄).

Below is a table of predicted m/z values for various adducts of this compound that could be observed in an HRMS spectrum. uni.lu

Interactive Data Table: Predicted HRMS Data for this compound

AdductPredicted m/z
[M+H]⁺193.02756
[M+Na]⁺215.00950
[M-H]⁻191.01300
[M+NH₄]⁺210.05410
[M+K]⁺230.98344
[M]⁺192.01973

Future Directions in Academic Research

Exploration of Novel Bioactive Derivatives

The purine (B94841) core is a privileged structure in medicinal chemistry, and modifications can lead to a wide array of biological activities. The future exploration of novel bioactive derivatives of 6-chloro-9-(prop-2-yn-1-yl)-9H-purine will likely focus on systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. The 6-chloro substituent is a key reactive site, allowing for nucleophilic substitution to introduce a variety of functional groups. nih.gov Research has shown that substitution at the 6-position of the purine ring can yield compounds with diverse biological activities. nih.gov

Future research will likely involve the synthesis of libraries of analogs with diverse substituents at this position. For example, introducing different aryl or heteroaryl groups could lead to compounds with altered electronic and steric properties, potentially modulating their interaction with biological targets. Similarly, the propargyl group at the N9 position offers opportunities for modification, such as click chemistry reactions to attach larger and more complex moieties. The systematic exploration of these modifications, guided by structure-activity relationship (SAR) studies, will be crucial in identifying new lead compounds with potential therapeutic applications, including antiviral or anticancer activities. nih.gov

Modification SitePotential ModificationAnticipated Outcome
C6-Chloro GroupSubstitution with various amines, thiols, or aryl groupsModulation of biological activity (e.g., antiviral, anticancer) nih.govnih.gov
N9-Propargyl GroupClick chemistry with azides to introduce diverse functionalitiesImproved target binding and pharmacokinetic properties
Purine CoreSubstitution at other positions (e.g., C2, C8)Enhanced selectivity and potency
Table 1: Potential modifications to this compound and their anticipated outcomes in the exploration of novel bioactive derivatives.

Elucidation of Undiscovered Molecular Targets

A significant challenge and opportunity in the development of new therapeutic agents is the identification of their molecular targets. nih.gov While purine analogs are known to interact with a wide range of biological molecules, including kinases and polymerases, the specific targets of many derivatives remain unknown. Future research will need to employ a variety of strategies to elucidate the molecular targets of this compound and its novel derivatives.

Modern approaches to target identification often involve a combination of direct biochemical methods, genetic interactions, and computational inference. nih.govbroadinstitute.org Proteomics-based approaches, such as chemical proteomics and thermal proteome profiling, have emerged as powerful tools for identifying the protein binding partners of small molecules directly in a cellular context. frontlinegenomics.comnih.gov Additionally, genetic screening methods, including the use of CRISPR-based technologies, can identify genes that, when perturbed, alter the sensitivity of cells to a given compound, thereby pointing to potential targets or pathways. nih.gov Computational methods, such as molecular docking and simulations, can further refine and validate these hypotheses. broadinstitute.org The integration of these multidisciplinary approaches will be essential for mapping the interactome of this class of compounds and uncovering novel mechanisms of action.

MethodDescriptionPotential Application
Chemical ProteomicsUtilizes affinity-based probes to isolate and identify protein targets from cell lysates. nih.govDirectly identify binding partners of this compound derivatives.
Thermal Proteome ProfilingMeasures changes in protein thermal stability upon ligand binding to identify targets. frontlinegenomics.comUnbiased identification of targets in a cellular context.
CRISPR-based Genetic ScreensIdentifies genes that modulate cellular sensitivity to a compound. nih.govElucidate genetic pathways and potential targets involved in the compound's activity.
Computational DockingPredicts the binding mode and affinity of a small molecule to a protein target. broadinstitute.orgHypothesize and prioritize potential protein targets for experimental validation.
Table 2: Advanced techniques for the elucidation of undiscovered molecular targets.

Integration with Advanced Biological Techniques

The comprehensive characterization of the biological effects of this compound and its analogs will necessitate the integration of advanced biological techniques. Beyond target identification, a deeper understanding of the downstream cellular consequences of target engagement is crucial. High-content imaging and multi-omics approaches (genomics, transcriptomics, proteomics, and metabolomics) can provide a systems-level view of the cellular response to compound treatment.

For instance, transcriptomic profiling (RNA-seq) can reveal changes in gene expression patterns, offering insights into the pathways modulated by the compound. Quantitative proteomics can provide a global view of protein expression changes and post-translational modifications, further detailing the cellular response. metwarebio.com Furthermore, advanced analytical techniques like ultra-performance liquid chromatography-photodiode array (UPLC-PDA) detection can be employed for the comprehensive measurement of purine metabolites in biological samples, allowing for a detailed understanding of how these compounds affect purine metabolism. frontiersin.org The integration of these high-throughput techniques will be instrumental in building a comprehensive picture of the mechanism of action of these purine derivatives.

Development of Green Chemistry Approaches for Synthesis

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly chemical processes, a concept known as green chemistry. ejcmpr.com The synthesis of purine derivatives, including this compound, traditionally involves multi-step processes that may utilize hazardous reagents and solvents. Future academic research will likely focus on developing greener synthetic routes to this class of compounds.

Key principles of green chemistry that can be applied include the use of safer solvents, the development of catalytic reactions to reduce waste, and the implementation of one-pot or multicomponent reactions to improve efficiency. unipr.itrasayanjournal.co.in For example, microwave-assisted organic synthesis has been shown to accelerate reaction times, improve yields, and reduce solvent usage in the synthesis of heterocyclic compounds. mdpi.com The exploration of solvent-free reaction conditions or the use of benign solvents like water or ionic liquids could significantly reduce the environmental impact of the synthesis. ejcmpr.comrasayanjournal.co.in The development of efficient, scalable, and sustainable synthetic methods will be crucial for the future viability of these compounds for further research and potential therapeutic applications.

Q & A

Q. What are the standard synthetic protocols for preparing 6-chloro-9-(prop-2-yn-1-yl)-9H-purine?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

  • N-Alkylation : Reacting 6-chloropurine with propargyl bromide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) under reflux conditions. This method is analogous to allylation procedures used for similar purine derivatives .
  • Suzuki-Miyaura Coupling : For functionalization at the 6-position, Pd-catalyzed cross-coupling with boronic acids can replace the chloro group (e.g., using Pd(PPh₃)₄, toluene, and reflux) .

Table 1: Comparison of Synthetic Approaches

MethodConditionsYield (%)Key ChallengesReference
N-AlkylationK₂CO₃, DMF, 80°C, 12 h60–75Competing side alkylation
Suzuki CouplingPd(PPh₃)₄, toluene, reflux50–70Purification of regioisomers

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the propynyl group (e.g., δ ~2.5 ppm for terminal proton, δ ~75–85 ppm for sp-hybridized carbons). Compare with analogous allyl-substituted purines to distinguish substitution patterns .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine atom contributes a 3:1 M/M+2 ratio) .
  • HPLC-PDA : Assess purity (>95%) and detect regioisomers using reverse-phase columns (e.g., C18, acetonitrile/water gradients) .

Q. How is this compound utilized in nucleotide analog research?

Methodological Answer:

  • Enzyme Inhibition Studies : Acts as a competitive inhibitor for purine-processing enzymes (e.g., adenosine deaminase). Use kinetic assays (e.g., UV-Vis monitoring at 265 nm) to determine IC₅₀ values .
  • Nucleotide Mimetics : The propynyl group enhances metabolic stability. Incorporate into ribose-phosphate backbones via phosphoramidite chemistry for oligonucleotide synthesis .

Advanced Research Questions

Q. What strategies resolve synthetic challenges in N-alkylation reactions for this purine derivative?

Methodological Answer:

  • Optimizing Base-Solvent Systems : Use stronger bases (e.g., NaH) in THF to minimize hydrolysis of the chloro group. For propargyl bromide, avoid excess reagent to reduce di-alkylation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 h vs. 12 h) and improve yields by 10–15% under controlled temperature (100–120°C) .

Key Insight : Failed organoindium-mediated alkylation attempts (e.g., allylation) highlight the need for precise stoichiometry and inert atmospheres to prevent byproducts .

Q. How can researchers differentiate and quantify E/Z isomers in intermediates during synthesis?

Methodological Answer:

  • Crystallography : Single-crystal X-ray diffraction (e.g., resolving E-isomers from butenyl-substituted analogs) .
  • Chromatographic Separation : Use silica gel columns with hexane/EtOAc gradients (e.g., 20% EtOAC for E-isomer elution) .
  • NOESY NMR : Detect spatial proximity of protons to confirm stereochemistry (e.g., allylic protons in E vs. Z configurations) .

Q. What experimental approaches assess the compound’s inhibitory effects on specific enzymes?

Methodological Answer:

  • Fluorescence Polarization Assays : Measure binding affinity to enzymes like purine nucleoside phosphorylase (PNP) using fluorescently labeled substrates .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) to evaluate competitive vs. non-competitive inhibition .
  • Molecular Docking : Validate interactions using software (e.g., AutoDock Vina) to predict binding poses in enzyme active sites .

Table 2: Biological Evaluation Workflow

StepMethodKey MetricsReference
Target ValidationCRISPR knockouts + rescueIC₅₀ shift analysis
Selectivity ScreeningKinase profiling panelsOff-target activity <5%

Q. How do researchers address contradictions in catalytic efficiency data across studies?

Methodological Answer:

  • Control Experiments : Replicate reactions with standardized substrates (e.g., 6-chloropurine riboside) to isolate catalyst performance .
  • Multivariate Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., Pd loading, solvent polarity) causing yield discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.